An In-depth Technical Guide to the Mechanism of Action of NS-1619 on BK Channels
An In-depth Technical Guide to the Mechanism of Action of NS-1619 on BK Channels
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
NS-1619 is a synthetic benzimidazolone derivative widely utilized as a pharmacological tool to study the physiological roles of large-conductance Ca²⁺-activated potassium (BK) channels. It functions as a channel opener, primarily by increasing the channel's open probability (Po), which leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, among other cellular effects. Recent advancements in structural biology and computational modeling have elucidated a detailed mechanism of action, revealing a specific binding pocket and a "foot-in-the-door" allosteric activation model. This guide provides a comprehensive overview of the core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions and pathways involved.
Core Mechanism of Action
The activation of BK channels by NS-1619 is a multi-faceted process involving direct binding and allosteric modulation of the channel's gating machinery. While initially characterized by its functional effects, the precise molecular underpinnings are now becoming clear.
Binding Site Identification
Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have identified the binding site for NS-1619 within a pocket formed at the interface of the transmembrane and cytosolic domains of the BK channel α subunit.[1][2][3]
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Location: The binding pocket is formed by residues from the S6/RCK1 linker, the C-linker, and the S4 transmembrane segment of the voltage-sensor domain (VSD).[1][2][3]
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Key Interacting Residues: Molecular docking and mutagenesis studies have pinpointed several amino acids as critical for NS-1619 binding and efficacy. Upon binding, the pocket reconfigures to involve interactions with:
Allosteric Gating Modulation
NS-1619 does not open the channel pore directly but rather modulates the channel's intrinsic gating equilibria. Its primary effect is to stabilize the open conformation of the channel.[1][6]
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Increased Open Probability (Po): The principal effect of NS-1619 is a significant increase in the channel's open probability.[6][7] At a given voltage and Ca²⁺ concentration, the channel spends more time in the open state.
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Leftward Shift in Voltage Dependence: NS-1619 shifts the voltage-activation curve (G-V curve) to more negative potentials, meaning the channel can be activated at lower levels of membrane depolarization.[8]
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"Foot-in-the-Door" Mechanism: A proposed model suggests that NS-1619 initially binds and then, through a conformational change, establishes simultaneous interactions with residues on both the VSD (F223) and the C-linker (K330, K331).[2][4] This interaction induces a twisting motion in the S6 segment, which acts like a "foot-in-the-door" to prevent channel closure and stabilize the open state.[2][4]
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Modulation of Gating Equilibria: Within the framework of allosteric gating models (e.g., the Horrigan-Aldrich model), NS-1619 favors the open conformation by increasing the equilibrium constant for the closed-to-open transition (L₀) and decreasing the allosteric factor D, which couples voltage sensor activation to the pore opening.[1][2]
Dual Activation Pathway in Smooth Muscle
In certain cell types, such as porcine coronary artery smooth muscle cells, NS-1619 exhibits a dual mechanism of action.[9]
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Direct Activation: As described above, NS-1619 directly binds to and activates the BK channel.[9]
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Indirect Activation via Ca²⁺ Release: At higher concentrations (e.g., 30 μM), NS-1619 can induce the release of Ca²⁺ from intracellular stores (caffeine/ryanodine-sensitive). This localized increase in intracellular Ca²⁺ further potentiates BK channel opening, contributing to about one-third of the observed membrane hyperpolarization in this specific cell type.[9]
Data Presentation: Quantitative Effects of NS-1619
The following tables summarize the quantitative data reported for NS-1619 across various experimental paradigms.
Table 1: Electrophysiological Effects on BK Channels
| Parameter | Value | Concentration | Cell/Tissue Type | Reference |
| ΔV₀.₅ (Shift in Half-Activation Voltage) | -21.6 ± 3.9 mV | 10 μM | Slo1 (HEK293 cells) | [8] |
| -36.0 ± 2.6 mV | 30 μM | Slo1 (HEK293 cells) | [8] | |
| -36 ± 5 mV | ≤ 30 μM | Wild Type BK (Inside-out patch) | [5] | |
| Increase in Open Probability (Po) | ~9.8-fold | 10 μM | Human detrusor smooth muscle | [6] |
| Effect on Single-Channel Conductance | No significant change | 10 μM | Human detrusor smooth muscle | [6] |
Table 2: Cellular and Tissue-Level Effects
| Parameter | Value | Concentration | Cell/Tissue Type | Reference |
| Membrane Hyperpolarization | ~12.5 mV | 30 μM | Porcine coronary artery smooth muscle | [9] |
| EC₅₀ (Relaxation) | ~10 - 30 μM | N/A | Various smooth muscles | [9][10] |
| EC₅₀ (Mitochondrial Membrane Potential) | 3.6 μM | N/A | Glioma cells | [11] |
| IC₅₀ (Cell Proliferation Inhibition) | 31.1 μM (48h) | N/A | A2780 ovarian cancer cells | [10][12] |
Mandatory Visualizations
Diagram: Proposed "Foot-in-the-Door" Mechanism
Caption: "Foot-in-the-door" mechanism of NS-1619 action on the BK channel.
Diagram: Dual Signaling Pathway for Activation
Caption: Dual pathways of NS-1619-mediated BK channel activation in smooth muscle.
Diagram: Experimental Workflow for Mechanism Elucidation
Caption: Integrated experimental workflow for defining the NS-1619 mechanism of action.
Experimental Protocols
The elucidation of the NS-1619 mechanism has relied on a combination of electrophysiological, structural, and computational techniques.
Patch-Clamp Electrophysiology
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Objective: To measure the functional effect of NS-1619 on BK channel currents, open probability, and voltage dependence.
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Methodology:
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Preparation: Use of HEK293 cells stably expressing the human BK α subunit (Slo1) or freshly isolated cells (e.g., detrusor smooth muscle cells).[6][7]
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Configuration: Experiments are typically performed in inside-out or whole-cell patch-clamp configurations. The inside-out configuration is ideal for controlling the intracellular solution and applying NS-1619 directly to the cytosolic face of the channel.[6]
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Solutions: Symmetrical potassium solutions (e.g., 140-160 mM K⁺) are used to set the K⁺ equilibrium potential near 0 mV. The intracellular (bath) solution contains a Ca²⁺ buffer (e.g., EGTA/HEDTA) to clamp the free Ca²⁺ concentration at a known level.
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Voltage Protocol: To generate conductance-voltage (G-V) curves, the membrane is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing test potentials. Tail currents are measured upon repolarization to assess channel deactivation.
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Data Acquisition: Currents are recorded before and after the application of NS-1619 to the bath solution. The shift in the half-activation voltage (V₀.₅) is calculated by fitting the G-V curves with a Boltzmann function. For single-channel analysis, open probability (Po) is calculated from long-duration recordings at a fixed voltage.[6]
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Cryo-Electron Microscopy (Cryo-EM)
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Objective: To determine the high-resolution 3D structure of the BK channel in complex with NS-1619 to identify the binding site.[1][2]
-
Methodology:
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Sample Preparation: The human BK channel protein is purified using established protocols. NS-1619 is added to the purified protein sample under saturating Ca²⁺ conditions (to favor the open state) before vitrification.[1]
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Data Collection: The vitrified sample is imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
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Image Processing: Single-particle analysis software is used to process the collected micrographs, perform 2D and 3D classifications, and reconstruct the final 3D density map of the BK-NS1619 complex.
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Model Building: The atomic model of the BK channel is fitted into the cryo-EM density map. An unassigned density corresponding to the ligand is identified, allowing for the precise placement of NS-1619 and identification of interacting residues.[5]
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Site-Directed Mutagenesis (Alanine Scanning)
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Objective: To functionally validate the importance of specific amino acid residues in the NS-1619 binding pocket.[1][2]
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Methodology:
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Mutation: Plasmids containing the BK channel cDNA are modified using PCR-based site-directed mutagenesis to replace target residues (e.g., F223, K330, K331) with alanine (F223A, K330A, etc.).
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Expression: The mutated plasmids are transfected into a host cell line (e.g., HEK293).
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Functional Testing: Patch-clamp electrophysiology is performed on cells expressing the mutant channels. The effect of NS-1619 (e.g., the shift in V₀.₅) on the mutant channel is measured and compared to its effect on the wild-type channel.
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Analysis: A significant reduction or abolition of the NS-1619 effect in a mutant channel confirms the functional importance of that specific residue for drug action.[5]
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Intracellular Calcium Measurement
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Objective: To determine if NS-1619 affects intracellular Ca²⁺ concentration ([Ca²⁺]i).[9]
-
Methodology:
-
Cell Loading: Freshly isolated cells (e.g., porcine coronary myocytes) are loaded with a Ca²⁺-sensitive fluorescent dye, such as Indo-1.
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Simultaneous Recording: Cells are placed on the stage of a confocal microscope, and simultaneous recordings of membrane potential (using current-clamp) and [Ca²⁺]i (from dye fluorescence) are performed.
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Experiment: NS-1619 is applied via perfusion, and changes in both membrane potential and [Ca²⁺]i are recorded. Specific inhibitors of Ca²⁺ release channels (e.g., caffeine and ryanodine) can be used to probe the source of any Ca²⁺ increase.[9]
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References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single-channel biophysical and pharmacological characterization of native human large conductance calcium-activated potassium channels in freshly isolated detrusor smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 12. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
